molecular formula C20H22N4O2 B2447764 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1172009-35-6

2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2447764
CAS No.: 1172009-35-6
M. Wt: 350.422
InChI Key: MLEFNUTWDRIZAB-UHFFFAOYSA-N
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Description

2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine ring substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzodiazole or piperazine rings .

Scientific Research Applications

2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can confer distinct biological properties and interactions compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNUTWDRIZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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